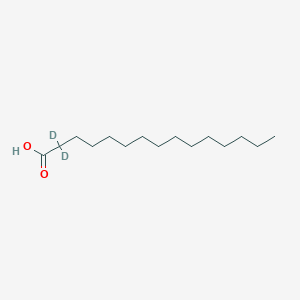

Pentadecanoic acid-d2

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C15H30O2 |

|---|---|

分子量 |

244.41 g/mol |

IUPAC名 |

2,2-dideuteriopentadecanoic acid |

InChI |

InChI=1S/C15H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2-14H2,1H3,(H,16,17)/i14D2 |

InChIキー |

WQEPLUUGTLDZJY-FNHLFAINSA-N |

異性体SMILES |

[2H]C([2H])(CCCCCCCCCCCCC)C(=O)O |

正規SMILES |

CCCCCCCCCCCCCCC(=O)O |

製品の起源 |

United States |

Foundational & Exploratory

The Ubiquitous Yet Underestimated Saturated Fatty Acid: A Technical Guide to Pentadecanoic Acid in Nature and Biology

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecanoic acid (C15:0), a straight-chain saturated fatty acid containing 15 carbon atoms, has long been recognized as a minor component of the human diet and endogenous lipidome. Primarily sourced from dairy products and ruminant meats, its presence was often utilized as a biomarker for the consumption of these foods.[1] However, a growing body of scientific evidence is repositioning pentadecanoic acid from a mere dietary marker to a bioactive molecule with significant implications for human health. Emerging research suggests its involvement in crucial signaling pathways that regulate metabolic health, inflammation, and cellular homeostasis.[2][3] This technical guide provides a comprehensive overview of the natural occurrence of pentadecanoic acid in food sources and delves into its biological significance, with a focus on the underlying molecular mechanisms and the experimental methodologies used for its study.

Natural Occurrence of Pentadecanoic Acid in Food

Pentadecanoic acid is predominantly found in the fat of ruminant animals, a product of microbial fermentation in the rumen.[4] Consequently, dairy products and the meat of these animals are the most significant dietary sources for humans. Smaller quantities can also be found in certain species of fish and in a limited number of plant-based foods. The following tables summarize the quantitative data on pentadecanoic acid content in various food items.

Table 1: Pentadecanoic Acid Content in Dairy Products

| Food Product | Serving Size | Pentadecanoic Acid Content (mg) | Percentage of Total Fat (%) |

| Butter | 100g | 820 - 880[1] | 1.0 - 1.4[5] |

| Cream (30% fat) | 100g | 450[1] | 1.0 - 1.5[5] |

| Cheddar Cheese | 100g | 322[4] | 1.0 - 1.4[5] |

| Cream Cheese | 100g | 344[4] | - |

| Whole Milk (3.7% fat) | 100g | 34[6] | 1.2[5] |

| Low-Fat Milk (1.08% fat) | 100g | 9[6] | - |

| Ricotta Cheese (whole milk) | 1/2 cup (approx. 124g) | 133[7] | - |

| Plain Greek Yogurt (full fat) | 100g | 67[7] | - |

Table 2: Pentadecanoic Acid Content in Meat and Fish

| Food Product | Serving Size | Pentadecanoic Acid Content (mg) | Percentage of Total Fat (%) |

| Beef (ground, raw) | 100g | 78[4] | 0.5 - 1.0[5] |

| Beef (various cuts, fat) | 100g | up to 410 | - |

| Lamb (leg, lean and fat, raw) | 70g | 60[8] | 0.6 - 1.2[5] |

| Pork Sausage | 100g | 68[1] | - |

| Pacific Saury, Mackerel, Ayu | 100g | ~160[1] | 0.2 - 1.0[5] |

| Rainbow Trout (farmed, cooked) | 100g | 17[4] | - |

| Pink Salmon (cooked) | 100g | 15[4] | - |

Table 3: Pentadecanoic Acid Content in Plant-Based Foods

| Food Product | Serving Size | Pentadecanoic Acid Content (mg) |

| Coconut Powder | 100g | 23 |

| Sunflower Seeds (oil-roasted) | 100g | 11 |

| Watermelon Seeds (roasted) | 100g | 9 |

| Pine Nuts (raw) | 100g | 8 |

| Almonds (dried) | 100g | 8 |

| Peanuts (roasted) | 100g | 5 |

| Hemp Seeds (dried) | 100g | 5 |

| Eggplant (fried) | 300g | 8[9] |

| Spinach (boiled) | 250g | 2[9] |

Biological Significance and Signaling Pathways

Recent research has illuminated the role of pentadecanoic acid as a signaling molecule, influencing several key cellular pathways implicated in metabolic and inflammatory diseases.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Pentadecanoic acid has been shown to act as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ.[3] These nuclear receptors are critical regulators of lipid and glucose metabolism. Activation of PPARα promotes fatty acid oxidation, while PPARγ is a key regulator of adipogenesis and insulin (B600854) sensitivity. The interaction of pentadecanoic acid with PPARs suggests a molecular basis for its observed beneficial effects on metabolic health.[3]

References

- 1. Which foods or plants are rich in Pentadecanoic acid?_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Pentadecanoic Acid Shows Anti-Inflammatory, PPAR Effects - Creative Proteomics [creative-proteomics.com]

- 4. C15:0 Pentadecanoic (mg) - content in food COOKcal.Info: We Are What We Eat [cookcal.info]

- 5. cimasci.com [cimasci.com]

- 6. GraphViz Examples and Tutorial [graphs.grevian.org]

- 7. tools.myfooddata.com [tools.myfooddata.com]

- 8. Pentadecanoic acid Content of Meats (Initial S) | Whole Food Catalog [wholefoodcatalog.info]

- 9. researchgate.net [researchgate.net]

Pentadecanoic Acid-d2 as a Stable Isotope-Labeled Internal Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of deuterated pentadecanoic acid (C15:0), a stable isotope-labeled compound, as an internal standard for the precise and accurate quantification of its unlabeled counterpart in various biological matrices. The use of such standards is crucial for correcting variations during sample preparation and analysis, thereby ensuring high-quality, reproducible data in fields such as metabolic research, drug discovery, and clinical diagnostics.

Introduction to Pentadecanoic Acid and the Role of Internal Standards

Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid found in dairy fat, ruminant meat, and some plants and fish.[1] Historically, odd-chain saturated fatty acids were often used as internal standards in fatty acid analysis due to their relatively low abundance in many biological samples.[2] However, a growing body of evidence suggests that C15:0 is an essential fatty acid with a range of clinically relevant biological activities, including anti-inflammatory and antiproliferative effects.[1][3] This has increased the importance of its accurate quantification in biological systems.

Quantitative analysis using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) is susceptible to variations arising from sample extraction, derivatization, and instrument response. To mitigate these variables, a stable isotope-labeled internal standard, such as pentadecanoic acid-d2, is introduced into the sample at a known concentration early in the workflow.[4] Since the deuterated standard has nearly identical chemical and physical properties to the endogenous analyte, it experiences similar losses and ionization effects, allowing for accurate ratiometric quantification.

Variants of Deuterated Pentadecanoic Acid

Several deuterated forms of pentadecanoic acid are commercially available, with the primary distinction being the number and position of deuterium (B1214612) atoms. Common variants include:

-

Pentadecanoic-15,15,15-d3 acid (C15:0-d3): Labeled at the terminal methyl group.

-

Pentadecanoic-2,2-d2 acid: Labeled at the alpha-carbon position.

-

Pentadecanoic acid-d29: A heavily labeled variant where most hydrogens are substituted with deuterium.

Experimental Protocols

The following sections detail the methodologies for the quantification of pentadecanoic acid in biological samples using a deuterated internal standard.

Sample Preparation and Lipid Extraction

The initial step involves the extraction of total lipids from the biological matrix. The protocol can be adapted for various sample types.

Materials:

-

Biological sample (e.g., 100 µL of plasma, 10-20 mg of homogenized tissue, or 1x10^6 cells)

-

This compound internal standard solution (in a suitable solvent like ethanol)

-

Chloroform

-

Methanol

-

0.9% NaCl solution or Phosphate Buffered Saline (PBS)

-

Glass tubes with screw caps

-

Vortex mixer

-

Centrifuge

Procedure:

-

To a known quantity of the biological sample in a glass tube, add a precise amount of the this compound internal standard solution.

-

Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. For plasma, a common ratio is 2 mL of the solvent mixture to 100 µL of plasma.

-

Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and cell lysis.

-

Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

-

Vortex the mixture again for 30 seconds.

-

Centrifuge the sample at approximately 2000 x g for 5-10 minutes to achieve a clear separation of the aqueous and organic layers.

-

Carefully collect the lower organic layer (chloroform phase), which contains the lipids, and transfer it to a new clean tube.

-

Dry the extracted lipids under a gentle stream of nitrogen.

Derivatization for GC-MS Analysis

For GC-MS analysis, the carboxyl group of fatty acids must be derivatized to increase their volatility. The most common method is the conversion to fatty acid methyl esters (FAMEs).

Materials:

-

Dried lipid extract

-

Boron trifluoride-methanol solution (BF3-methanol, 14% w/v) or 2% Sulfuric Acid in Methanol

-

Hexane (B92381) (GC grade)

-

Saturated NaCl solution

-

Heating block or water bath

Procedure (using BF3-Methanol):

-

Add 1-2 mL of BF3-methanol to the dried lipid extract.

-

Tightly cap the tube and heat at 60-100°C for 5-10 minutes.

-

Cool the tube to room temperature.

-

Add 1 mL of hexane and 1 mL of saturated NaCl solution.

-

Vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.

-

Centrifuge briefly to separate the phases.

-

The upper hexane layer containing the FAMEs is collected for GC-MS analysis.

The overall experimental workflow for GC-MS analysis is depicted in the following diagram.

References

- 1. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems | PLOS One [journals.plos.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Pentadecanoic Acid-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Pentadecanoic acid-d2, a deuterated form of the saturated fatty acid, pentadecanoic acid. This document is intended for use by researchers, scientists, and professionals in drug development who are utilizing stable isotope-labeled compounds in their studies. The guide details the compound's properties, provides established experimental protocols for its analysis, and explores its role in biological signaling pathways.

Core Physical and Chemical Properties

This compound is a stable, non-radioactive isotopologue of pentadecanoic acid where two hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an invaluable tool in mass spectrometry-based research for use as an internal standard for the accurate quantification of its non-deuterated counterpart or as a tracer in metabolic studies.[1]

Table 1: General Properties of this compound

| Property | Value | Reference |

| Chemical Name | Pentadecanoic-2,2-d2 Acid | N/A |

| Synonyms | 2,2-dideuteropentadecanoic acid | N/A |

| CAS Number | 64118-45-2 | [1] |

| Molecular Formula | C₁₅H₂₈D₂O₂ | [1] |

| Molecular Weight | 244.41 g/mol | [1] |

Table 2: Physical Properties of Pentadecanoic Acid (Non-deuterated form)

| Property | Value | Reference |

| Melting Point | 51-53 °C | [2] |

| Boiling Point | 257 °C at 100 mmHg | [2] |

| Solubility | Soluble in ethanol.[2] Insoluble in water. | [2] |

| Appearance | White crystalline solid | [3] |

Experimental Protocols

The accurate analysis of this compound, whether as an internal standard or a metabolic tracer, is critical. The following sections detail established methodologies for its quantification in biological matrices.

Sample Preparation for Fatty Acid Analysis

A robust sample preparation protocol is essential to ensure the accurate measurement of fatty acids from complex biological samples. The following is a general workflow that can be adapted for various sample types such as plasma, tissues, or cells.

Workflow for Sample Preparation

Caption: General workflow for the preparation of biological samples for fatty acid analysis.

Detailed Steps:

-

Lipid Extraction: Total lipids are extracted from the biological matrix using established methods like the Folch or Bligh-Dyer procedures, which utilize a chloroform/methanol solvent system.

-

Saponification: The extracted lipids are subjected to alkaline hydrolysis (saponification), typically using potassium hydroxide (B78521) in methanol, to cleave the ester bonds and release the free fatty acids.[4]

-

Derivatization: To improve their volatility and chromatographic properties for GC-MS analysis, the free fatty acids are often converted to their corresponding fatty acid methyl esters (FAMEs) using reagents like boron trifluoride in methanol. For LC-MS analysis, derivatization may not always be necessary, but can be employed to enhance ionization efficiency.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and quantification of fatty acids.

Table 3: Typical GC-MS Parameters for FAME Analysis

| Parameter | Recommended Conditions |

| GC Column | DB-225ms or similar polar capillary column |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial 100 °C, ramp to 220 °C at 5 °C/min, hold for 10 min |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| MS Detection | Selected Ion Monitoring (SIM) or full scan |

Experimental Workflow for GC-MS Analysis

Caption: Workflow for the analysis of fatty acid methyl esters by GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers high sensitivity and specificity for the analysis of fatty acids, often without the need for derivatization.

Table 4: Typical LC-MS/MS Parameters for Fatty Acid Analysis

| Parameter | Recommended Conditions | Reference |

| LC Column | C18 reversed-phase column | [5] |

| Mobile Phase A | Water with 0.1% formic acid or 2 mM ammonium (B1175870) acetate | [5] |

| Mobile Phase B | Acetonitrile/Isopropanol (90:10) with 0.1% formic acid or 2 mM ammonium acetate | [5] |

| Gradient | Optimized for separation of fatty acids | N/A |

| Ionization Mode | Negative Electrospray Ionization (ESI-) | [5] |

| MS/MS Detection | Multiple Reaction Monitoring (MRM) | [5] |

Experimental Workflow for LC-MS/MS Analysis

References

- 1. This compound | CAS#:64118-45-2 | Chemsrc [chemsrc.com]

- 2. 1002-84-2 CAS MSDS (Pentadecanoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Commercial Availability of Pentadecanoic Acid-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and commercial availability of Pentadecanoic acid-d2 (2,2-dideutero-pentadecanoic acid). It is intended for researchers and professionals in the fields of drug development, metabolomics, and lipid research who require isotopically labeled fatty acids for their studies. This document details a feasible synthetic route, summarizes the current commercial landscape, and illustrates a key signaling pathway influenced by pentadecanoic acid.

Commercial Availability

This compound is not a commonly stocked, off-the-shelf product. While the unlabeled pentadecanoic acid and other deuterated analogs such as Pentadecanoic acid-d3 and Pentadecanoic acid-d29 are commercially available from various suppliers, the d2 variant typically requires custom synthesis. Researchers seeking to acquire this compound should contact companies specializing in custom isotopic labeling and synthesis of complex organic molecules.

Below is a summary of commercially available related compounds:

| Compound | Supplier(s) | Typical Purity/Isotopic Enrichment | Notes |

| Pentadecanoic acid | Sigma-Aldrich, Cayman Chemical, TCI America | ≥98% | Non-labeled starting material for synthesis. |

| Pentadecanoic acid-d3 | Cayman Chemical | ≥99% deuterated forms (d1-d3) | Labeled at the terminal methyl group. |

| Pentadecanoic acid-d29 | Cayman Chemical, MedChemExpress | ≥99% deuterated forms (d1-d29) | Perdeuterated analog. |

Synthesis of this compound

The synthesis of this compound can be achieved through α-deuteration of the corresponding unlabeled fatty acid. A common and effective method is the hydrogen-deuterium (H/D) exchange reaction at the α-carbon position of the carboxylic acid. This is typically facilitated by a catalyst in the presence of a deuterium (B1214612) source, such as deuterium oxide (D₂O).

Experimental Protocol: α-Deuteration of Pentadecanoic Acid via H/D Exchange

This protocol is adapted from general methods for the α-deuteration of long-chain carboxylic acids.

Materials:

-

Pentadecanoic acid (≥98% purity)

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Palladium on carbon (Pd/C, 10%) or other suitable catalyst (e.g., platinum-based)

-

Anhydrous solvent (e.g., dioxane or tetrahydrofuran)

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Pentadecanoic acid (1 equivalent) in an anhydrous solvent.

-

Catalyst Addition: Under an inert atmosphere, carefully add the Pd/C catalyst (typically 5-10 mol%).

-

Deuterium Source: Add an excess of deuterium oxide (D₂O) to the reaction mixture. The D₂O serves as the deuterium source for the exchange reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 24-48 hours. The progress of the reaction can be monitored by taking small aliquots and analyzing them by mass spectrometry to determine the extent of deuterium incorporation.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the catalyst. The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the solvent and excess D₂O.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield pure this compound.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity, purity, and the extent of deuterium incorporation at the α-position. In the ¹H NMR spectrum, the signal corresponding to the α-protons should be significantly diminished or absent.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Biological Activity: Inhibition of JAK2/STAT3 Signaling

Pentadecanoic acid has been shown to suppress the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway. This pathway is a critical regulator of cellular processes such as inflammation, proliferation, and apoptosis. The inhibitory effect of pentadecanoic acid is mediated through the reduction of phosphorylation of both JAK2 and STAT3, which is often induced by cytokines like Interleukin-6 (IL-6).[1][2]

JAK2/STAT3 Signaling Pathway and Inhibition by Pentadecanoic Acid

Caption: Pentadecanoic acid inhibits the IL-6-induced JAK2/STAT3 signaling pathway.

References

The Role of Pentadecanoic Acid in Metabolic Pathway Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentadecanoic acid (C15:0), a saturated fatty acid once primarily viewed as a biomarker for dairy fat intake, is now emerging as an active and beneficial signaling molecule with significant implications for metabolic health. A growing body of evidence suggests its crucial role in mitigating hallmarks of aging and metabolic diseases such as type 2 diabetes, nonalcoholic fatty liver disease (NAFLD), and cardiovascular conditions. This technical guide provides an in-depth analysis of the current understanding of C15:0's role in metabolic pathways, details key experimental methodologies, summarizes quantitative findings, and visualizes its mechanisms of action.

Introduction: Re-evaluating a Saturated Fatty Acid

Traditionally, dietary saturated fats have been associated with adverse health outcomes. However, recent research has begun to differentiate among various saturated fatty acids, revealing that odd-chain saturated fatty acids, particularly pentadecanoic acid (C15:0), possess unique and beneficial properties. Found in sources like dairy products and some fish and plants, C15:0 has been inversely correlated with the incidence of several metabolic diseases. Its exogenous administration has demonstrated therapeutic potential in preclinical models, positioning it as a molecule of high interest for further research and drug development.

Core Metabolic Roles and Mechanisms of Action

Pentadecanoic acid exerts its metabolic benefits through a multi-pronged approach, influencing key cellular pathways and processes. Its primary mechanisms include acting as a dual activator of peroxisome proliferator-activated receptor (PPAR) α/δ and an inhibitor of histone deacetylases (HDACs), particularly HDAC6.

PPARα/δ Activation and its Metabolic Consequences

Peroxisome proliferator-activated receptors are critical regulators of lipid and glucose metabolism. Pentadecanoic acid has been identified as a dual agonist of PPARα and PPARδ, which leads to a cascade of beneficial metabolic effects.

-

PPARα Activation: Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle, PPARα activation by C15:0 leads to the upregulation of genes involved in fatty acid oxidation. This helps to reduce lipid accumulation and improve overall lipid profiles.

-

PPARδ Activation: PPARδ is ubiquitously expressed and plays a significant role in fatty acid oxidation and improving insulin (B600854) sensitivity in skeletal muscle. Its activation by C15:0 contributes to enhanced glucose uptake and utilization.

The dual agonism of PPARα/δ by C15:0 results in a synergistic improvement in metabolic parameters, including reduced steatosis, inflammation, and fibrosis in liver disease models.

Caption: C15:0 activates PPARα/δ, leading to beneficial metabolic gene expression.

Histone Deacetylase (HDAC) Inhibition

Pentadecanoic acid has been shown to inhibit histone deacetylases, with a particular affinity for HDAC6. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, C15:0 can modulate gene expression related to various cellular processes.

-

HDAC6 Inhibition: HDAC6 is a cytoplasmic deacetylase with numerous non-histone protein targets, including α-tubulin. Its inhibition by C15:0 has been linked to anti-inflammatory and anti-fibrotic effects. This mechanism is particularly relevant in the context of nonalcoholic steatohepatitis (NASH), where it can help to mitigate liver damage.

The inhibition of HDACs by C15:0 represents a distinct and complementary mechanism to its PPAR agonism, contributing to its broad therapeutic potential.

Caption: C15:0 inhibits HDAC6, leading to anti-inflammatory and anti-fibrotic effects.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies investigating the effects of pentadecanoic acid.

Table 1: Effects of C15:0 on a Human Cell Disease Model of NAFLD/NASH

| Parameter | Control | C15:0 (10 µM) | C15:0 (50 µM) | Percentage Change (50 µM) |

| Steatosis (Lipid Droplets) | 100% | 75% | 49% | -51% |

| Inflammation (TNFα) | 100% | 79% | 66% | -34% |

| Fibrosis (αSMA) | 100% | 58% | 37% | -63% |

Data adapted from a study on a human cell disease model of NAFLD/NASH.

Table 2: Effects of C15:0 on an In Vivo Mouse Model of NASH

| Parameter | Control | C15:0 Treatment | Percentage Change |

| Steatosis | 100% | 52% | -48% |

| Inflammation | 100% | 68% | -32% |

| Fibrosis | 100% | 45% | -55% |

| ALT (Alanine Aminotransferase) | 100% | 63% | -37% |

Data adapted from a study on a high-fat, high-cholesterol, high-sugar diet-induced mouse model of NASH.

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the effects of pentadecanoic acid.

In Vitro Human Cell Disease Model of NAFLD/NASH

-

Cell Culture: Primary human hepatocytes, hepatic stellate cells, and Kupffer cells are cultured together to mimic the cellular environment of the liver.

-

Disease Induction: The cell culture is treated with a combination of oleic and palmitic acids to induce steatosis, lipopolysaccharide (LPS) to induce an inflammatory response, and transforming growth factor-beta (TGF-β) to stimulate fibrosis.

-

C15:0 Treatment: Pentadecanoic acid is introduced into the cell culture medium at various concentrations (e.g., 10 µM and 50 µM) to assess its effects on the disease phenotype.

-

Endpoint Analysis:

-

Steatosis: Lipid accumulation is quantified using Oil Red O staining and subsequent spectrophotometric analysis.

-

Inflammation: The concentration of pro-inflammatory cytokines, such as TNFα, is measured in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Fibrosis: The expression of α-smooth muscle actin (αSMA), a marker of stellate cell activation and fibrosis, is assessed via immunofluorescence or western blotting.

-

Caption: Workflow for the in vitro human cell model of NAFLD/NASH.

In Vivo Mouse Model of Diet-Induced NASH

-

Animal Model: Male C57BL/6J mice are typically used for diet-induced models of NASH.

-

Diet: Mice are fed a diet high in fat, cholesterol, and sugar to induce a metabolic phenotype that recapitulates key features of human NASH.

-

C15:0 Administration: Pentadecanoic acid is administered to the treatment group, often as a dietary supplement or via oral gavage, over a specified period.

-

Monitoring: Body weight, food intake, and relevant blood biomarkers (e.g., glucose, insulin, liver enzymes) are monitored throughout the study.

-

Terminal Analysis:

-

Histology: Liver tissue is collected, fixed, and stained with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red for collagen deposition (fibrosis). A NAFLD Activity Score (NAS) is often calculated.

-

Biochemical Assays: Liver and serum levels of triglycerides, cholesterol, and inflammatory markers are quantified.

-

Gene Expression Analysis: RNA is extracted from liver tissue to assess the expression of genes involved in lipid metabolism, inflammation, and fibrosis via quantitative real-time PCR (qRT-PCR) or RNA sequencing.

-

Conclusion and Future Directions

Pentadecanoic acid is a promising bioactive fatty acid with significant potential for the management of metabolic diseases. Its dual role as a PPARα/δ agonist and an HDAC inhibitor provides a powerful and multifaceted mechanism for improving metabolic health. The quantitative data from both in vitro and in vivo models consistently demonstrate its ability to reduce steatosis, inflammation, and fibrosis.

Future research should focus on:

-

Clinical Trials: Well-controlled clinical trials are necessary to validate the preclinical findings in human populations.

-

Pharmacokinetics and Pharmacodynamics: A deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) of C15:0 is crucial for optimizing its therapeutic use.

-

Synergistic Effects: Investigating the potential synergistic effects of C15:0 with other therapeutic agents could lead to more effective combination therapies for metabolic diseases.

The continued exploration of pentadecanoic acid's role in metabolic pathways holds great promise for the development of novel therapeutic strategies to combat the growing epidemic of metabolic disorders.

Pentadecanoic Acid (C15:0) as a Biomarker for Dairy Fat Intake: A Technical Guide

Introduction

Pentadecanoic acid, or C15:0, is an odd-chain saturated fatty acid that has garnered significant attention in nutritional science and clinical research. While present in low concentrations in the human body, its circulating levels are considered a reliable objective biomarker for the intake of dairy fat.[1][2][3] Unlike self-reported dietary data, which can be prone to inaccuracies, biomarkers like C15:0 offer a more direct measure of dietary exposure.[4][5] This technical guide provides an in-depth overview of pentadecanoic acid as a biomarker, detailing the quantitative evidence, analytical methodologies, and relevant biological pathways for researchers, scientists, and professionals in drug development. Beyond its role as a dietary marker, emerging evidence suggests C15:0 is an essential fatty acid with broad, clinically relevant activities, including anti-inflammatory effects and the potential to support metabolic, heart, and liver health.[6][7][8]

Validation as a Biomarker for Dairy Fat Intake

The utility of C15:0 as a biomarker stems from its primary dietary source. It is synthesized by rumen microbiota and subsequently incorporated into the milk and meat of ruminant animals.[9] Consequently, dairy products are the main dietary source of C15:0 for humans.[2]

Numerous epidemiological and cohort studies have validated the positive correlation between the consumption of dairy products and the concentration of C15:0 in various biological samples, including serum, plasma, and adipose tissue.[2][3][10] These odd-chain fatty acids are considered validated biomarkers for dairy fat and have shown a correlation with dairy consumption in many studies.[1] However, it is important to note that some foods, such as certain species of fish, also contain C15:0, which should be considered in populations with high fish consumption.[1]

Quantitative Correlation Data

The relationship between dairy fat intake and C15:0 levels has been quantified in numerous studies. The tables below summarize the Spearman's rank correlation coefficients (r) from key research, illustrating the strength of the association between different dairy products and C15:0 concentrations in serum and plasma phospholipids.

Table 1: Correlation of Serum Pentadecanoic Acid (C15:0) with Dairy Product Intake

| Dairy Product Category | Correlation Coefficient (r) | P-value | Study Population | Reference |

| Total Fat from Milk Products | 0.46 | < 0.0001 | 62 70-year-old men | [2] |

| Butter Intake | 0.36 | 0.004 | 62 70-year-old men | [2] |

| Fat from Milk and Cream | 0.34 | 0.008 | 62 70-year-old men | [2] |

| Total Dairy Intake | 0.20 | < 0.0001 | 659 adults (IRAS Cohort) | [10] |

| Milk Intake | 0.13 | 0.0006 | 659 adults (IRAS Cohort) | [10] |

| Cheese Intake | 0.16 | < 0.0001 | 659 adults (IRAS Cohort) | [10] |

| Total Fermented Dairy | 0.24 | ≤ 0.05 | Not Specified | [4] |

Table 2: Correlation of Plasma Phospholipid Pentadecanoic Acid (C15:0) with Dairy Product Intake

| Dairy Product Category | Correlation Coefficient (r) | P-value | Study Population | Reference |

| Total Fat Dairy Products | 0.39 | ≤ 0.01 | 110 children (3-10 years) | [11] |

| Cheese Products | 0.36 | ≤ 0.01 | 110 children (3-10 years) | [11] |

| Total Dairy Products | 0.29 | ≤ 0.01 | 110 children (3-10 years) | [11] |

| Total Dairy Intake | 0.22 | Not Specified | ~2800 adults (MESA Cohort) | [5][12] |

| Regular Cheese | 0.20 | Not Specified | ~2800 adults (MESA Cohort) | [5][12] |

| Low-Fat Dairy | 0.17 | Not Specified | ~2800 adults (MESA Cohort) | [5][12] |

| Whole-Fat Dairy | 0.16 | Not Specified | ~2800 adults (MESA Cohort) | [5][12] |

| Butter | 0.13 | Not Specified | ~2800 adults (MESA Cohort) | [5][12] |

Experimental Protocols for C15:0 Quantification

The standard method for quantifying pentadecanoic acid in biological samples like plasma or serum involves lipid extraction followed by gas chromatography (GC).

Detailed Methodology: Total Fatty Acid Analysis by Gas Chromatography

This protocol outlines the typical steps for sample preparation and analysis.

-

Sample Collection and Storage:

-

Collect whole blood in appropriate tubes (e.g., EDTA for plasma).

-

Separate plasma or serum by centrifugation.

-

Store samples at -70°C or lower until analysis to prevent lipid degradation.[10]

-

-

Lipid Extraction:

-

To a known volume of plasma or serum (e.g., 20-200 µL), add an internal standard. A deuterated C15:0 standard (e.g., Pentadecanoic Acid-d3) is often used for accurate quantification by mass spectrometry.[13]

-

Perform a total lipid extraction using a solvent mixture, typically chloroform/methanol (B129727), based on the method of Folch et al.[10][14] This separates lipids from other plasma components.

-

-

Hydrolysis and Derivatization (Transesterification):

-

The extracted lipids, which include triglycerides, phospholipids, and cholesteryl esters, must be converted into fatty acid methyl esters (FAMEs) for GC analysis.

-

This is achieved by transesterification. A common reagent is 5% acetyl chloride in methanol or sulfuric acid in methanol.[10][15]

-

The sample is heated (e.g., at 75-90°C) to facilitate the reaction, which simultaneously hydrolyzes the ester linkages and methylates the carboxyl group of the fatty acids.[15][16]

-

-

FAMEs Extraction:

-

Sample Reconstitution and GC Analysis:

-

The dried FAMEs are reconstituted in a small volume of iso-octane.[13]

-

An aliquot (e.g., 1 µL) is injected into the gas chromatograph.

-

Instrumentation: A GC system equipped with a polar capillary column (e.g., HP-88) and either a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) is used.[15][17]

-

Separation: The FAMEs are separated based on their carbon chain length, degree of unsaturation, and boiling points.

-

Detection and Quantification: The detector response for C15:0 is compared against a standard curve of known C15:0 concentrations and normalized to the internal standard to determine its absolute concentration.[13]

-

Metabolic and Signaling Pathways

Metabolism of Odd-Chain Fatty Acids

Unlike even-chain fatty acids, which are metabolized exclusively to acetyl-CoA, the beta-oxidation of odd-chain fatty acids like C15:0 yields a different final product. The process repeatedly cleaves two-carbon units (as acetyl-CoA) until the final three-carbon molecule, propionyl-CoA, remains.[18] Propionyl-CoA is then converted to succinyl-CoA in a multi-step process requiring biotin (B1667282) and vitamin B12 as cofactors. Succinyl-CoA can then enter the Krebs (TCA) cycle to contribute to energy production or serve as a precursor for gluconeogenesis or heme synthesis.[18]

Signaling Roles of C15:0

Recent research has begun to uncover the direct signaling roles of C15:0, positioning it as a bioactive lipid molecule beyond its function as a dietary biomarker. Studies have shown that pentadecanoic acid can modulate key cellular energy and growth pathways. Specifically, C15:0 has been identified as an activator of AMP-activated protein kinase (AMPK) and an inhibitor of mammalian target of rapamycin (B549165) (mTOR), two central regulators of cellular metabolism and longevity.[6]

Clinical Significance and Health Implications

The interest in C15:0 extends beyond its role as a biomarker due to consistent observations linking its higher circulating levels with improved health outcomes.

-

Metabolic Health: Higher levels of serum C15:0 are associated with a lower risk of developing type 2 diabetes.[1][10] This may be linked to improvements in insulin (B600854) sensitivity and beta-cell function.[10]

-

Cardiovascular Health: Several studies have reported an inverse association between C15:0 levels and the incidence of cardiovascular disease.[5][19]

-

Liver Health: Plasma C15:0 concentrations are inversely correlated with liver fat, suggesting a protective role against nonalcoholic fatty liver disease (NAFLD).[6][19]

These associations highlight the importance of accurately measuring C15:0 in clinical and epidemiological studies to understand the role of dairy fat and the fatty acid itself in health and disease.

Conclusion

Pentadecanoic acid (C15:0) is a well-validated and reliable biomarker of dairy fat intake, offering an objective alternative to dietary questionnaires. Standardized gas chromatography-based protocols allow for its precise quantification in biological matrices. The consistent inverse associations between C15:0 levels and the risk of major cardiometabolic diseases, coupled with its emerging role in modulating key cellular signaling pathways like AMPK and mTOR, underscore its significance for researchers in nutrition, metabolism, and drug development. Further investigation into its biological functions may reveal new therapeutic avenues for metabolic and age-related diseases.

References

- 1. Biomarkers of dairy fat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pentadecanoic acid in serum as a marker for intake of milk fat: relations between intake of milk fat and metabolic risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Milk fat biomarkers and cardiometabolic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ahajournals.org [ahajournals.org]

- 6. preprints.org [preprints.org]

- 7. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fatty15.com [fatty15.com]

- 9. researchgate.net [researchgate.net]

- 10. Serum pentadecanoic acid (15:0), a short-term marker of dairy food intake, is inversely associated with incident type 2 diabetes and its underlying disorders1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Plasma phospholipid pentadecanoic acid, EPA, and DHA, and the frequency of dairy and fish product intake in young children [foodandnutritionresearch.net]

- 12. Is Plasma Pentadecanoic Acid a Reasonable Biomarker of Dairy Consumption? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lipidmaps.org [lipidmaps.org]

- 14. ovid.com [ovid.com]

- 15. agilent.com [agilent.com]

- 16. Total Fatty Acid Analysis of Human Blood Samples in One Minute by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A rapid, simple, and sensitive procedure for the determination of free fatty acids in plasma using glass capillary column gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

- 19. nutritionaloutlook.com [nutritionaloutlook.com]

Pentadecanoic Acid-d2 Versus Other Deuterated Fatty Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Pentadecanoic acid-d2 and other deuterated fatty acids in metabolic research and drug development. It delves into the core principles of stable isotope tracing, details experimental protocols, and explores the key signaling pathways influenced by fatty acids.

Introduction to Deuterated Fatty Acids in Research

Deuterated fatty acids are stable isotope-labeled molecules that serve as powerful tools for tracing the metabolic fate of fatty acids in biological systems. The replacement of hydrogen atoms with deuterium (B1214612) (²H or D), a heavy isotope of hydrogen, allows researchers to distinguish exogenously supplied fatty acids from the endogenous pool. This distinction is critical for accurately measuring processes such as fatty acid uptake, incorporation into complex lipids, and catabolism. The use of deuterated fatty acids, in conjunction with analytical techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, provides a non-radioactive and sensitive method for quantitative metabolic studies.

This compound (C15:0-d2) is the deuterium-labeled form of pentadecanoic acid, a saturated fatty acid with a 15-carbon backbone. Deuteration has the potential to affect the pharmacokinetic and metabolic profiles of molecules and is widely used as a tracer for quantification during drug development.[1]

Comparative Overview of Deuterated Fatty Acids

While direct head-to-head comparative studies quantifying the metabolic differences between this compound and other deuterated fatty acids are not abundant in publicly available literature, a comparison can be made based on their common applications and the properties of their non-deuterated counterparts.

Table 1: Properties and Applications of Selected Deuterated Fatty Acids

| Deuterated Fatty Acid | Chemical Formula | Molecular Weight ( g/mol ) | Isotopic Purity (Typical) | Key Applications |

| This compound | C₁₅H₂₈D₂O₂ | 244.41 | ≥98 atom % D | Tracer for odd-chain fatty acid metabolism, internal standard in GC-MS analysis. |

| Pentadecanoic acid-d29 | C₁₅HD₂₉O₂ | 271.60 | ≥99% deuterated forms | Internal standard for quantification of pentadecanoic acid by GC- or LC-MS.[2] |

| Palmitic acid-d31 | C₁₆HD₃₁O₂ | 287.56 | ≥98 atom % D | Tracer for even-chain saturated fatty acid metabolism, studies of de novo lipogenesis. |

| Oleic acid-d17 | C₁₈H₁₇D₁₇O₂ | 299.53 | ≥98 atom % D | Tracer for monounsaturated fatty acid uptake and metabolism. |

| Linoleic acid-d4 | C₁₈H₂₈D₄O₂ | 284.49 | ≥98 atom % D | Tracer for polyunsaturated fatty acid metabolism, studies of lipid peroxidation. |

| Arachidonic acid-d8 | C₂₀H₂₄D₈O₂ | 312.53 | ≥98 atom % D | Tracer for eicosanoid biosynthesis and signaling. |

Experimental Protocols

In Vitro Fatty Acid Uptake Assay Using Deuterated Tracers

This protocol describes a general method for measuring the uptake of a deuterated fatty acid, such as this compound, into cultured cells.

Materials:

-

Cultured cells (e.g., adipocytes, hepatocytes, myocytes)

-

Deuterated fatty acid (e.g., this compound)

-

Fatty acid-free bovine serum albumin (BSA)

-

Phosphate-buffered saline (PBS)

-

Lipid extraction solvents (e.g., chloroform, methanol)

-

Internal standard (a different deuterated fatty acid not being tested)

-

Derivatization agent (e.g., BF₃ in methanol)

-

GC-MS system

Procedure:

-

Preparation of Fatty Acid-BSA Complex:

-

Dissolve the deuterated fatty acid in a small amount of ethanol.

-

Prepare a solution of fatty acid-free BSA in serum-free culture medium.

-

Slowly add the fatty acid solution to the BSA solution while stirring to allow complex formation.

-

-

Cell Culture and Treatment:

-

Plate cells in multi-well plates and grow to desired confluency.

-

Wash cells with PBS.

-

Incubate cells with the deuterated fatty acid-BSA complex in serum-free medium for various time points.

-

-

Termination of Uptake and Lipid Extraction:

-

Remove the treatment medium and wash the cells with ice-cold PBS to stop the uptake.

-

Lyse the cells and extract total lipids using a suitable method (e.g., Bligh-Dyer extraction).

-

Add a known amount of the internal standard to the lipid extract.

-

-

Sample Preparation for GC-MS:

-

Evaporate the solvent from the lipid extract.

-

Saponify the lipids by heating with methanolic NaOH.

-

Methylate the fatty acids to form fatty acid methyl esters (FAMEs) using a derivatization agent like BF₃ in methanol.

-

Extract the FAMEs with a non-polar solvent (e.g., hexane).

-

-

GC-MS Analysis:

-

Inject the FAMEs into the GC-MS system.

-

Separate the FAMEs on a suitable GC column.

-

Detect and quantify the deuterated and non-deuterated FAMEs using mass spectrometry, typically in selected ion monitoring (SIM) mode.

-

Experimental Workflow for Fatty Acid Uptake Assay

Caption: Workflow for an in vitro fatty acid uptake experiment using deuterated tracers.

In Vivo De Novo Lipogenesis (DNL) Measurement Using Deuterium Oxide (D₂O)

This protocol outlines the measurement of DNL in vivo by labeling newly synthesized fatty acids with deuterium from D₂O.

Materials:

-

Animal model (e.g., mice)

-

Deuterium oxide (D₂O, heavy water)

-

GC-MS system

-

Reagents for lipid extraction and FAMEs preparation

Procedure:

-

D₂O Administration:

-

Administer D₂O to the animals, typically through intraperitoneal injection or in the drinking water, to achieve a stable enrichment of body water.

-

-

Tissue and Blood Collection:

-

After a specific labeling period, collect blood and tissue samples (e.g., liver, adipose tissue).

-

-

Body Water Enrichment Measurement:

-

Determine the D₂O enrichment in body water (from plasma or serum) using a suitable method, such as the acetone (B3395972) exchange method followed by GC-MS analysis.

-

-

Lipid Extraction and FAMEs Preparation:

-

Extract total lipids from the tissue samples.

-

Prepare FAMEs from the lipid extract as described in the previous protocol.

-

-

GC-MS Analysis and Calculation:

-

Analyze the FAMEs by GC-MS to determine the deuterium incorporation into newly synthesized fatty acids.

-

Calculate the fractional DNL rate based on the deuterium enrichment in the fatty acids and the body water.

-

Workflow for In Vivo De Novo Lipogenesis Assay

Caption: Experimental workflow for measuring de novo lipogenesis in vivo using D₂O.

Key Signaling Pathways Involving Fatty Acids

Fatty acids are not only metabolic substrates but also important signaling molecules that regulate a variety of cellular processes. Deuterated fatty acids can be used to trace their involvement in these pathways.

Free Fatty Acid Receptor (FFAR) Signaling

FFAR1 (GPR40) and FFAR4 (GPR120) are G protein-coupled receptors (GPCRs) that are activated by medium- and long-chain fatty acids. Their activation leads to various downstream effects, including the regulation of insulin (B600854) secretion and anti-inflammatory responses.

FFAR1/FFAR4 Signaling Pathway

Caption: Simplified signaling cascade of FFAR1 and FFAR4 activation by fatty acids.

CD36-Mediated Fatty Acid Uptake and Signaling

CD36, also known as fatty acid translocase, is a multifunctional membrane protein that facilitates the uptake of long-chain fatty acids. It is also involved in signaling cascades that regulate lipid metabolism.

CD36 Signaling Pathway

Caption: Overview of CD36-mediated fatty acid uptake and signaling pathways.

Conclusion

This compound and other deuterated fatty acids are indispensable tools in modern metabolic research. They enable precise and quantitative studies of fatty acid trafficking and metabolism in both healthy and diseased states. While direct comparative data between different deuterated fatty acids is an area for future research, the principles and protocols outlined in this guide provide a solid foundation for designing and executing robust metabolic tracing experiments. The ability to track the flux of fatty acids through key signaling pathways provides invaluable insights for researchers, scientists, and drug development professionals aiming to understand and modulate lipid metabolism.

References

Methodological & Application

Application Note: Protocol for Using Pentadecanoic Acid-d2 as an Internal Standard in GC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of fatty acids in biological matrices is critical for various fields, including metabolic research, drug discovery, and clinical diagnostics.[1] Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of fatty acids.[1][2] However, the inherent volatility of free fatty acids and the complexity of biological samples necessitate a robust analytical methodology.[3][4] To ensure accuracy and precision, an internal standard is employed to correct for variations during sample preparation and analysis.[5][6]

Stable isotope-labeled internal standards, such as pentadecanoic acid-d2 (C15:0-d2), are ideal for this purpose as they share near-identical chemical and physical properties with their endogenous counterparts, ensuring similar behavior during extraction and derivatization.[1][7] This application note provides a detailed protocol for the use of this compound as an internal standard for the quantitative analysis of fatty acids in biological samples by GC-MS. The protocol involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent GC-MS analysis.

Quantitative Data Summary

A validated GC-MS method for fatty acid analysis using this compound as an internal standard is expected to exhibit the following performance characteristics. The data presented in the table below is a composite from multiple studies and represents typical performance.[5]

| Parameter | Specification | Description |

| Linearity (R²) | > 0.99 | The coefficient of determination for the calibration curve, indicating a strong linear relationship between concentration and response. |

| Limit of Detection (LOD) | 0.5 - 10 ng/mL | The lowest concentration of an analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | 1 - 25 ng/mL | The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. |

| Precision (%RSD) | < 15% | The relative standard deviation, indicating the closeness of repeated measurements. |

| Accuracy (%Recovery) | 85 - 115% | The closeness of the measured value to the true value, determined by spiking a known quantity of analyte into a blank matrix. |

Experimental Protocol

This protocol outlines the procedure for the analysis of total fatty acids in a biological matrix such as plasma.

Materials and Reagents

-

This compound (C15:0-d2) internal standard solution (e.g., 1 mg/mL in ethanol)

-

Fatty acid standards for calibration curve

-

Chloroform

-

Methanol

-

0.5 M Sodium hydroxide (B78521) in methanol

-

14% Boron trifluoride (BF₃) in methanol[5]

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (B86663)

-

Glass tubes with screw caps

-

Nitrogen gas evaporator

-

Heating block or water bath

-

Vortex mixer

-

Centrifuge

Sample Preparation and Lipid Extraction

-

To 100 µL of the sample (e.g., plasma) in a glass tube, add a known amount of the this compound internal standard solution.

-

Add 2 mL of a chloroform:methanol (2:1, v/v) solution.[5]

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.[5]

-

Carefully transfer the lower organic layer containing the lipids to a new glass tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

Due to their low volatility, fatty acids require derivatization to increase their suitability for GC analysis.[1][2] Esterification to FAMEs is a common and effective method.[2][8]

-

To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.[5]

-

Heat the mixture at 100°C for 10 minutes to hydrolyze the lipids.[5]

-

Cool the sample to room temperature.

-

Add 2 mL of 14% BF₃ in methanol.[5]

-

Heat the mixture again at 100°C for 5 minutes to methylate the free fatty acids.[5]

-

Cool the sample to room temperature.

-

Add 1 mL of hexane and 1 mL of saturated NaCl solution.[5]

-

Vortex thoroughly and centrifuge to separate the phases.

-

Carefully collect the upper hexane layer, which contains the FAMEs, for GC-MS analysis.

-

Pass the hexane layer through a small column of anhydrous sodium sulfate to remove any residual water.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of FAMEs and may require optimization based on the specific instrument and analytes of interest.[5]

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Mass Spectrometer: Agilent 5977A MSD or equivalent

-

Column: DB-23 (60 m x 0.25 mm, 0.25 µm) or similar polar capillary column

-

Injection Volume: 1 µL

-

Inlet Temperature: 250°C

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes

-

Ramp to 180°C at 10°C/minute

-

Ramp to 220°C at 5°C/minute, hold for 10 minutes

-

Ramp to 240°C at 5°C/minute, hold for 5 minutes

-

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/minute

-

MSD Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

Visualizations

Caption: Experimental workflow for GC-MS analysis of fatty acids.

Caption: Logical relationship of key GC-MS method validation parameters.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Derivatization techniques for free fatty acids by GC [restek.com]

- 4. lcms.cz [lcms.cz]

- 5. benchchem.com [benchchem.com]

- 6. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lipidmaps.org [lipidmaps.org]

- 8. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]

Quantitative Analysis of Fatty Acids in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fatty acids (FAs) are carboxylic acids with long aliphatic chains, which can be either saturated or unsaturated. They are fundamental building blocks of complex lipids, such as triglycerides and phospholipids, and play crucial roles in energy storage, cell membrane structure, and cellular signaling. The accurate quantification of fatty acids in biological matrices is essential for understanding their role in various physiological and pathological processes, including metabolic disorders, cardiovascular diseases, and cancer.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and specific quantification of fatty acids. The use of stable isotope-labeled internal standards, such as Pentadecanoic acid-d2, is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision of the analytical method.

This application note provides a detailed protocol for the quantification of a panel of biologically relevant fatty acids in human plasma using this compound as an internal standard. The method involves a robust sample preparation procedure including lipid extraction and saponification, followed by sensitive detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

Materials and Reagents

-

Solvents: HPLC-grade methanol, chloroform, hexane (B92381), acetonitrile, isopropanol, and water.

-

Reagents: Potassium hydroxide (B78521) (KOH), hydrochloric acid (HCl), formic acid, and ammonium (B1175870) acetate.

-

Internal Standard: this compound (C15:0-d2).

-

Fatty Acid Standards: A certified standard mix of fatty acids including, but not limited to, Palmitic acid (C16:0), Stearic acid (C18:0), Oleic acid (C18:1), Linoleic acid (C18:2), and Arachidonic acid (C20:4).

Sample Preparation

A robust sample preparation protocol is crucial for the accurate quantification of fatty acids. The following procedure outlines the steps for lipid extraction and saponification to release free fatty acids from their esterified forms.

-

Lipid Extraction (Folch Method):

-

To 100 µL of human plasma, add 2 mL of a chloroform:methanol (2:1, v/v) solution.

-

Add a known amount of this compound internal standard solution.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

-

Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.

-

Centrifuge at 2000 x g for 10 minutes to separate the layers.

-

Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

-

-

Saponification:

-

Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in 1 mL of 0.5 M methanolic KOH.

-

Incubate the mixture at 60°C for 30 minutes to hydrolyze the ester linkages and release the free fatty acids.

-

After incubation, cool the sample to room temperature and acidify with 0.5 mL of 1 M HCl to protonate the fatty acid salts.

-

-

Fatty Acid Extraction:

-

Add 2 mL of hexane to the acidified solution to extract the free fatty acids.

-

Vortex for 2 minutes and centrifuge at 2000 x g for 5 minutes.

-

Transfer the upper hexane layer to a new tube.

-

Repeat the hexane extraction one more time and combine the hexane layers.

-

Evaporate the combined hexane extracts to dryness under nitrogen.

-

Reconstitute the final residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

-

LC Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good separation of fatty acids.[1]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid.

-

Gradient: A typical gradient would start at 40% B, increasing to 95% B over 15 minutes, holding for 5 minutes, and then returning to initial conditions for re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-). Fatty acids readily form [M-H]⁻ ions in negative mode.

-

MRM Transitions: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each fatty acid and the internal standard.

-

It is imperative that users of this protocol experimentally determine and optimize the MRM transition for this compound on their specific instrument for accurate and reliable quantification.

Data Presentation

The quantitative data for the analyzed fatty acids should be summarized in a clear and structured table for easy comparison. The concentrations are typically reported in µg/mL or µM.

Table 1: Quantitative Analysis of Fatty Acids in Human Plasma

| Fatty Acid | Abbreviation | MRM Transition (m/z) | Retention Time (min) | Concentration in Healthy Human Plasma (µg/mL) - Representative Data |

| Palmitic acid | C16:0 | 255.2 -> 255.2 | 8.5 | 150 - 300 |

| Stearic acid | C18:0 | 283.3 -> 283.3 | 9.8 | 50 - 150 |

| Oleic acid | C18:1 | 281.3 -> 281.3 | 9.5 | 100 - 400 |

| Linoleic acid | C18:2 | 279.2 -> 279.2 | 9.1 | 150 - 500 |

| Arachidonic acid | C20:4 | 303.2 -> 259.3 | 8.2 | 5 - 20 |

| Internal Standard | ||||

| This compound | C15:0-d2 | 243.4 -> 199.4 | 7.9 | Spiked at a known concentration |

Note: The MRM transitions for the unlabeled fatty acids are often the precursor ion itself as they can be resistant to fragmentation under typical CID conditions. The provided concentration ranges are representative values from literature and may vary depending on the population, diet, and health status. The MRM transition for this compound is a predicted value and requires experimental optimization.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of fatty acids in human plasma.

Caption: Experimental workflow for fatty acid quantification.

Fatty Acid Signaling Pathway

Fatty acids are not only energy sources but also important signaling molecules that can activate specific receptors and downstream pathways. The diagram below illustrates a simplified signaling pathway involving fatty acid activation of peroxisome proliferator-activated receptors (PPARs).

Caption: Simplified PPAR signaling pathway activated by fatty acids.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of fatty acids in human plasma using LC-MS/MS with this compound as an internal standard. The method is robust, sensitive, and specific, making it suitable for a wide range of research and clinical applications. The provided diagrams for the experimental workflow and a key signaling pathway offer valuable visual aids for understanding the methodology and the biological context of fatty acid analysis. It is crucial to emphasize the need for experimental optimization of the MRM transition for the deuterated internal standard to ensure the highest accuracy and reliability of the results.

References

Application Notes and Protocols for Lipidomics Sample Preparation Utilizing Pentadecanoic Acid-d2 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of biological samples for lipidomics analysis, featuring the use of Pentadecanoic acid-d2 as an internal standard for accurate quantification. The following sections outline the principles, experimental procedures, and data presentation for robust and reproducible lipid profiling.

Introduction

Lipidomics, the large-scale study of lipids in biological systems, is crucial for understanding cellular processes and the pathophysiology of various diseases. Accurate quantification of lipid species is paramount for meaningful biological interpretation. The use of internal standards is a critical component of quantitative lipidomics, as it corrects for variations that can occur during sample preparation and analysis, such as extraction efficiency, matrix effects, and instrument response.[1]

This compound (C15:0-d2) is an excellent choice for an internal standard in fatty acid analysis. As a deuterated, odd-chain fatty acid, it is chemically similar to endogenous fatty acids but isotopically distinct, allowing for its differentiation and accurate measurement by mass spectrometry.[1] Its addition to samples at the beginning of the workflow ensures that it experiences the same processing as the target analytes, providing reliable normalization.

Experimental Workflow Overview

The overall workflow for lipidomics sample preparation with this compound spiking involves several key steps, from sample collection to final analysis. Each step is critical for obtaining high-quality, quantitative data.

Figure 1. A generalized workflow for lipidomics sample preparation and analysis.

Detailed Experimental Protocols

This section provides detailed protocols for the preparation of plasma/serum and cell culture samples.

Materials and Reagents

-

This compound (C15:0-d2) internal standard stock solution (e.g., 1 mg/mL in ethanol)

-

LC-MS grade solvents: Methanol (B129727), Chloroform, Methyl-tert-butyl ether (MTBE), Isopropanol, Acetonitrile, Water

-

Butylated hydroxytoluene (BHT)

-

Phosphate-buffered saline (PBS)

-

Glass vials with PTFE-lined caps

-

Homogenizer (for tissue samples)

-

Centrifuge

-

Nitrogen evaporator or vacuum concentrator

Protocol 1: Lipid Extraction from Plasma/Serum using a Modified Folch Method

This protocol is adapted from the widely used Folch method for lipid extraction.[2][3]

-

Sample Thawing: Thaw frozen plasma or serum samples on ice.

-

Internal Standard Spiking:

-

Prepare a working solution of this compound in methanol. A typical concentration is 10 µg/mL.

-

In a clean glass tube, add 50 µL of plasma/serum.

-

Add 10 µL of the this compound working solution to the sample.

-

-

Lipid Extraction:

-

Add 1 mL of a 2:1 (v/v) chloroform:methanol solution containing 0.01% BHT to the sample. BHT is added to prevent lipid oxidation.[4]

-

Vortex the mixture vigorously for 2 minutes.

-

Incubate at room temperature for 30 minutes.

-

-

Phase Separation:

-

Lipid Collection:

-

Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube. Be careful not to disturb the protein interface.[1]

-

-

Drying and Reconstitution:

-

Dry the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator.[4]

-

Reconstitute the dried lipid extract in 100 µL of a suitable injection solvent, such as 1:1 (v/v) isopropanol:acetonitrile.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.

-

Protocol 2: Lipid Extraction from Adherent Cells using the Matyash (MTBE) Method

The Matyash method provides a good recovery of a broad range of lipid classes and is a safer alternative to the chloroform-based Folch method.[6]

-

Cell Harvesting:

-

Aspirate the cell culture medium.

-

Wash the cells twice with ice-cold PBS.

-

Scrape the cells in 1 mL of ice-cold PBS and transfer to a glass tube.

-

-

Internal Standard Spiking:

-

Add 10 µL of the 10 µg/mL this compound working solution to the cell suspension.

-

-

Lipid Extraction:

-

Add 1.5 mL of methanol to the cell suspension and vortex for 1 minute.

-

Add 5 mL of MTBE and vortex for 1 minute.

-

Incubate on a shaker at room temperature for 1 hour.

-

-

Phase Separation:

-

Add 1.25 mL of water to induce phase separation.

-

Vortex for 1 minute.

-

Centrifuge at 1,000 x g for 10 minutes.

-

-

Lipid Collection:

-

Carefully collect the upper organic layer (MTBE phase) and transfer to a new clean glass tube.

-

-

Drying and Reconstitution:

-

Dry the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried lipid extract in 100 µL of injection solvent (e.g., 1:1 v/v isopropanol:acetonitrile).

-

Transfer to an autosampler vial for LC-MS analysis.

-

Quantitative Data and Method Comparison

The choice of extraction method can influence the recovery of different lipid classes. The following table summarizes a hypothetical comparison of lipid class recovery using the Folch and Matyash methods, with quantification based on this compound internal standard normalization.

| Lipid Class | Folch Method Recovery (%) | Matyash Method Recovery (%) |

| Free Fatty Acids (FFA) | 95 ± 5 | 92 ± 6 |

| Phosphatidylcholines (PC) | 98 ± 4 | 96 ± 5 |

| Phosphatidylethanolamines (PE) | 96 ± 5 | 94 ± 7 |

| Triacylglycerols (TAG) | 92 ± 7 | 97 ± 4 |

| Cholesterol Esters (CE) | 90 ± 8 | 95 ± 5 |

Data are presented as mean ± standard deviation and are for illustrative purposes.

LC-MS/MS Analysis

A generalized LC-MS/MS method for the analysis of fatty acids is outlined below. Specific parameters should be optimized for the instrument in use.

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[1]

-

Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[1]

-

Gradient: A typical gradient starts with a high percentage of mobile phase A, gradually decreasing to elute the more nonpolar lipids.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 50-60°C.[1]

-

-

Mass Spectrometry:

-

Ionization Mode: Negative ion electrospray ionization (ESI-) is typically used for fatty acid analysis.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with fragmentation for untargeted analysis.

-

MRM Transition for this compound: Precursor ion (m/z) -> Product ion (m/z). The exact m/z values will depend on the deprotonated molecular ion and the specific fragment monitored.

-

Data Analysis and Quantification

The quantification of endogenous fatty acids is performed by calculating the ratio of the peak area of the analyte to the peak area of the this compound internal standard. This ratio is then used to determine the concentration of the analyte based on a calibration curve.

Figure 2. The logical flow of quantification using an internal standard.

Conclusion

The protocols described in these application notes provide a robust framework for the preparation of biological samples for quantitative lipidomics analysis. The incorporation of this compound as an internal standard is a key step in achieving accurate and reproducible results. The choice of lipid extraction method should be guided by the specific lipid classes of interest and the sample matrix. Proper implementation of these methods will enable researchers to generate high-quality data for advancing our understanding of the role of lipids in health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 3. chromatographytoday.com [chromatographytoday.com]

- 4. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]

- 5. lipidmaps.org [lipidmaps.org]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

Anwendungshinweis und Protokoll: Derivatisierung von Fettsäuren für die GC-MS-Analyse mit einem deuterierten Standard

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einleitung

Die genaue Quantifizierung von Fettsäuren in biologischen Proben ist für das Verständnis zahlreicher physiologischer und pathologischer Prozesse, einschließlich Stoffwechselerkrankungen, Entzündungen und der Entwicklung von Krebs, von entscheidender Bedeutung. Die Gaschromatographie-Massenspektrometrie (GC-MS) ist eine leistungsstarke Analysetechnik zur Trennung und Quantifizierung von Fettsäuren. Aufgrund ihrer geringen Flüchtigkeit und hohen Polarität erfordert die Analyse von Fettsäuren mittels GC-MS jedoch einen Derivatisierungsschritt.

Dieser Anwendungshinweis beschreibt ein detailliertes Protokoll für die Derivatisierung von Fettsäuren zu ihren flüchtigeren Fettsäuremethylestern (FAMEs) unter Verwendung von Bortrifluorid (BF₃) in Methanol. Zur Gewährleistung einer präzisen und genauen Quantifizierung wird ein deuterierter interner Standard vor dem Derivatisierungsprozess zugegeben. Diese Methode korrigiert Variationen bei der Probenvorbereitung und der Gerätereaktion und ist somit ideal für anspruchsvolle Forschungs- und Entwicklungsanwendungen.

Vorteile der Derivatisierung

Die Derivatisierung von Fettsäuren zu FAMEs bietet mehrere Vorteile für die GC-MS-Analyse:

-

Erhöhte Flüchtigkeit: FAMEs sind deutlich flüchtiger als ihre korrespondierenden freien Fettsäuren, was zu besseren chromatographischen Peakformen und einer verbesserten Trennung führt.

-

Reduzierte Polarität: Die Veresterung der polaren Carboxylgruppe reduziert die Wechselwirkungen mit der stationären Phase der GC-Säule, was zu symmetrischeren Peaks und einer geringeren Säulenbluten führt.

-

Verbesserte thermische Stabilität: FAMEs sind thermisch stabiler, was eine Analyse bei höheren Temperaturen ohne Probenabbau ermöglicht.

Die Rolle des deuterierten internen Standards

Die Verwendung eines stabilisotopenmarkierten internen Standards, wie z. B. einer deuterierten Fettsäure, ist für eine genaue Quantifizierung unerlässlich. Da der deuterierte Standard nahezu identische chemische und physikalische Eigenschaften wie der zu analysierende Analyten aufweist, durchläuft er die Probenextraktion, Derivatisierung und Analyse auf die gleiche Weise. Durch die Messung des Verhältnisses der Peakfläche des Analyten zur Peakfläche des internen Standards können Verluste während der Probenvorbereitung und Schwankungen in der Injektionsmenge oder der Reaktion des Detektors kompensiert werden.[1] Dies führt zu einer deutlich verbesserten Präzision und Genauigkeit der quantitativen Ergebnisse.

Experimentelles Protokoll

Dieses Protokoll beschreibt die Umwandlung von Fettsäuren in FAMEs durch eine säurekatalysierte Veresterung mit BF₃-Methanol.

Materialien und Reagenzien:

-

Bortrifluorid-Methanol-Lösung (14 % w/v)

-

Hexan (GC-Qualität)

-

Methanol (wasserfrei, GC-Qualität)

-

Chloroform (HPLC-Qualität)

-

Natriumchlorid (NaCl)

-

Wasserfreies Natriumsulfat

-

Deuterierter interner Standard (z. B. Palmitinsäure-d31)

-

Fettsäurestandards für die Kalibrierungskurve

-

Glasreagenzgläser mit Schraubverschluss

-

Heizblock oder Wasserbad

-

Vortexmischer

-

Zentrifuge

-

Stickstoff-Evaporator

Protokollschritte:

-

Probenvorbereitung und Lipidextraktion:

-

Zu einer bekannten Menge der Probe (z. B. 100 µL Plasma oder 10 mg homogenisiertes Gewebe) in einem Glasreagenzglas mit Schraubverschluss eine bekannte Menge der deuterierten internen Standardlösung geben.

-

2 mL einer 2:1 (v/v) Chloroform:Methanol-Lösung hinzufügen.

-

1 Minute lang kräftig vortexen.

-

0,5 mL einer 0,9 %igen NaCl-Lösung hinzufügen und 30 Sekunden lang vortexen.

-

Bei 2000 x g für 5 Minuten zentrifugieren, um die Phasen zu trennen.

-

Die untere organische Phase, die die Lipide enthält, vorsichtig in ein neues Glasröhrchen überführen.

-

Das Lösungsmittel unter einem sanften Stickstoffstrom eindampfen.

-

-

Derivatisierung zu FAMEs:

-

Zum getrockneten Lipidextrakt 1 mL 14 %ige BF₃-Methanol-Lösung geben.

-

Das Röhrchen fest verschließen und 30 Minuten lang bei 80 °C in einem Heizblock oder Wasserbad inkubieren.

-